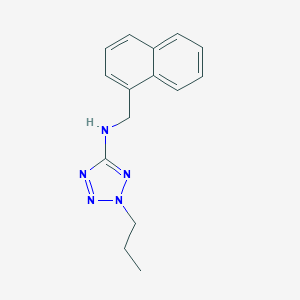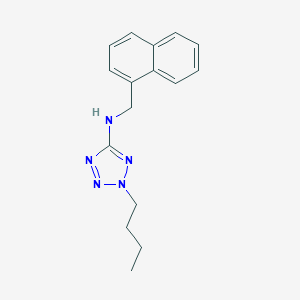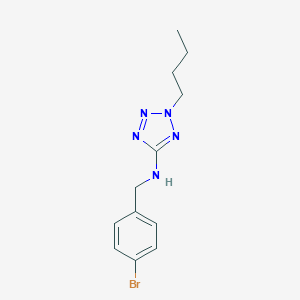
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, also known as NPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of tetrazole-based ligands, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is not fully understood, but it is believed to involve the binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to specific targets in cells and tissues. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to bind to various proteins, such as albumin, and to inhibit the activity of enzymes, such as acetylcholinesterase. The binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to these targets can lead to changes in cellular processes, such as neurotransmission and metabolism.
Biochemical and Physiological Effects
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have various biochemical and physiological effects, depending on the target and concentration of the compound. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has several advantages for use in lab experiments, including its high selectivity and sensitivity for specific targets, its stability under various conditions, and its compatibility with various imaging techniques. However, there are also limitations to the use of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, such as its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other biological processes.
Direcciones Futuras
There are several future directions for research on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, including the development of new fluorescent probes based on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, the identification of new targets for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine binding, and the optimization of the synthesis method for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is a promising compound for scientific research, with potential applications in the development of fluorescent probes for imaging of biological systems. The synthesis method of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is well-established, and further research is needed to investigate its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Métodos De Síntesis
The synthesis of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine involves the reaction of 1-naphthylmethylamine with 2-propyl-1H-tetrazole-5-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to produce N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. The yield of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be improved by optimizing the reaction conditions, such as the choice of base and solvent, and the reaction temperature and time.
Aplicaciones Científicas De Investigación
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have a wide range of potential applications in scientific research. One of the most promising applications of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is as a ligand for the development of fluorescent probes for imaging of biological systems. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be conjugated with various fluorophores to produce probes that can selectively bind to specific targets in cells and tissues. These probes can be used for imaging of cellular processes, such as protein-protein interactions, enzyme activity, and signaling pathways.
Propiedades
Fórmula molecular |
C15H17N5 |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5/c1-2-10-20-18-15(17-19-20)16-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3,(H,16,18) |
Clave InChI |
KHXOKRYFRJKOII-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)

